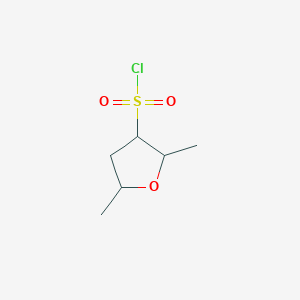
2,5-Dimethyloxolane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyloxolane-3-sulfonyl chloride is a specialized chemical compound with the molecular formula C6H11ClO3S. This compound is known for its unique structural features, which make it a valuable asset in various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 2,5-dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2,5-Dimethyloxolane+Chlorosulfonic acid→2,5-Dimethyloxolane-3-sulfonyl chloride+Hydrogen chloride
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyloxolane-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: Primary and secondary amines are commonly used in substitution reactions.
Bases: Organic or inorganic bases are often employed to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2,5-Dimethyloxolane-3-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in the synthesis of sulfonamide derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 2,5-Dimethylimidazole-5-sulfonyl chloride
Uniqueness
2,5-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C6H11ClO3S |
|---|---|
Peso molecular |
198.67 g/mol |
Nombre IUPAC |
2,5-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h4-6H,3H2,1-2H3 |
Clave InChI |
AFBYYJOJJUOHHO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(O1)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)


![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)

